molecular formula C15H12ClN3O4 B2610318 N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide CAS No. 941984-05-0

N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide

Cat. No.: B2610318
CAS No.: 941984-05-0
M. Wt: 333.73
InChI Key: VVYWXAGIVNQYQH-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide is a synthetic organic compound characterized by the presence of both chlorobenzyl and nitrophenyl groups attached to an oxalamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform. The reaction conditions usually include low temperatures to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The specific pathways involved depend on the nature of the target and the context of its use. For example, in medicinal applications, it may inhibit bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

  • N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)acetamide
  • N-(2-chlorobenzyl)-2-(4-nitrophenyl)acetamide

Comparison: N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide is unique due to its oxalamide backbone, which imparts different chemical properties compared to acetamide derivatives

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4/c16-13-4-2-1-3-10(13)9-17-14(20)15(21)18-11-5-7-12(8-6-11)19(22)23/h1-8H,9H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYWXAGIVNQYQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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